6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate
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Overview
Description
6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅S and a molecular weight of 336.28 g/mol . It is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include bases like pyridine and nucleophiles such as amines or alcohols.
Scientific Research Applications
6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxynaphth-1-yl Trifluoromethanesulfonate include:
6,7-Dimethoxynaphthalene: The parent compound without the trifluoromethanesulfonate group.
1,1,1-Trifluoromethanesulfonate derivatives: Compounds with similar trifluoromethanesulfonate groups but different aromatic or aliphatic backbones.
Methoxynaphthalene derivatives: Compounds with methoxy groups on the naphthalene ring but different substituents at other positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and trifluoromethanesulfonate groups, which confer distinct reactivity and properties.
Properties
IUPAC Name |
(6,7-dimethoxynaphthalen-1-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-6-8-4-3-5-10(9(8)7-12(11)20-2)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQLGVGWZPMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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